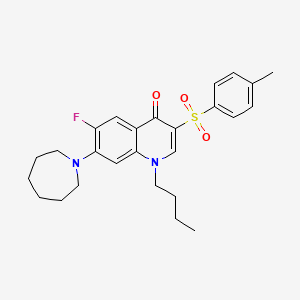

7-(azepan-1-yl)-1-butyl-6-fluoro-3-tosylquinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(azepan-1-yl)-1-butyl-6-fluoro-3-tosylquinolin-4(1H)-one is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a quinolone derivative that has shown promising results in various scientific research applications.

Applications De Recherche Scientifique

Antibacterial Applications

Research has shown the design and synthesis of novel quinoline derivatives exhibiting potent antibacterial activity against a range of respiratory pathogens. These compounds, including variants of "7-(azepan-1-yl)-1-butyl-6-fluoro-3-tosylquinolin-4(1H)-one," have been evaluated for their efficacy against gram-positive and gram-negative bacteria, showcasing significant potential in treating respiratory tract infections (Odagiri et al., 2013).

Antimycobacterial Activity

Studies on novel fluoroquinolones have highlighted their antimycobacterial activities, with certain compounds displaying potent in vitro and in vivo activity against Mycobacterium tuberculosis strains, including multi-drug-resistant variants (Senthilkumar et al., 2009). This research underscores the potential of fluoroquinolone derivatives in contributing to the development of new antimycobacterial therapies.

Anticancer Activity

Quinoline derivatives have also been explored for their anticancer properties. A study on 4-aminoquinoline derivatives demonstrated their cytotoxic effects on human breast tumor cell lines, indicating that certain modifications to the quinoline scaffold could lead to potent anticancer agents (Zhang et al., 2007).

Synthesis of Complex Organic Molecules

The compound and its derivatives have been utilized in the synthesis of complex organic molecules, such as benzo[b]azepines, via novel synthetic routes. These methods enable the construction of important structural motifs for pharmaceutical development with improved efficiency and milder conditions (Stockerl et al., 2019).

Topoisomerase Inhibitors

Derivatives of "7-(azepan-1-yl)-1-butyl-6-fluoro-3-tosylquinolin-4(1H)-one" have been investigated as topoisomerase inhibitors, showing potent cytotoxic activities in human cancer cell cultures. These studies suggest the potential of such compounds in the development of new anticancer drugs targeting topoisomerase enzymes (Elsayed et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity .

Mode of Action

It’s known that erk1/2 are part of the map kinase pathway, which plays a crucial role in cell proliferation, differentiation, and survival . Therefore, the inhibition of ERK1/2 could potentially lead to the suppression of these cellular processes, which could be beneficial in the context of cancer treatment .

Biochemical Pathways

The compound likely affects the MAP kinase pathway given its potential interaction with ERK1/2 . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus, and it plays a key role in the regulation of cell functions including proliferation, gene expression, differentiation, mitosis, cell survival, and apoptosis .

Pharmacokinetics

Similar compounds, classified as azone® analogues, have been shown to enhance the penetration of drugs through the skin . This suggests that this compound might also possess good skin penetration properties, potentially improving its bioavailability .

Result of Action

Given its potential interaction with erk1/2, it could potentially suppress cell proliferation, differentiation, and survival, which could be beneficial in the context of cancer treatment .

Propriétés

IUPAC Name |

7-(azepan-1-yl)-1-butyl-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN2O3S/c1-3-4-13-29-18-25(33(31,32)20-11-9-19(2)10-12-20)26(30)21-16-22(27)24(17-23(21)29)28-14-7-5-6-8-15-28/h9-12,16-18H,3-8,13-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDDSMCBESIPHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(azepan-1-yl)-1-butyl-6-fluoro-3-tosylquinolin-4(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}phenyl)acetamide](/img/structure/B2941211.png)

![2-(allylthio)-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2941212.png)

![N-(5-fluoro-2-methylphenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2941213.png)

![(Z)-N-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide](/img/structure/B2941214.png)

![3,4-dimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2941217.png)

![4-Phenyl-1-({4-[(thiophen-2-yl)methyl]piperazin-1-yl}methyl)azetidin-2-one](/img/structure/B2941219.png)

![4-ethoxy-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2941220.png)

![N-cyclohexyl-3-[1-{[2-(isopropylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2941223.png)

![5-(4-Methoxyphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2941230.png)